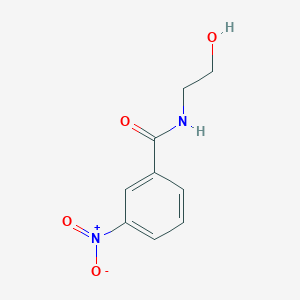

N-(2-hydroxyethyl)-3-nitrobenzamide

Description

The exact mass of the compound N-(2-hydroxyethyl)-3-nitrobenzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2-hydroxyethyl)-3-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxyethyl)-3-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxyethyl)-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c12-5-4-10-9(13)7-2-1-3-8(6-7)11(14)15/h1-3,6,12H,4-5H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWSGQUZWFJATM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90288158 | |

| Record name | N-(2-hydroxyethyl)-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7399-69-1 | |

| Record name | 7399-69-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-hydroxyethyl)-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of N-(2-hydroxyethyl)-3-nitrobenzamide

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and structural elucidation of N-(2-hydroxyethyl)-3-nitrobenzamide, a key intermediate in medicinal chemistry and drug discovery. The nitrobenzamide scaffold is a privileged structure, appearing in a range of biologically active compounds.[1] This document details a robust and reproducible synthetic protocol via the Schotten-Baumann reaction of 3-nitrobenzoyl chloride with ethanolamine. Beyond a mere recitation of steps, this guide elucidates the mechanistic rationale behind the chosen synthetic strategy, emphasizing reaction control, purification, and safety. The characterization section establishes a framework for structural verification using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis. Predicted spectral data, grounded in analyses of structurally related compounds, are provided to serve as a reliable benchmark for researchers. This whitepaper is designed for chemists and drug development professionals seeking to synthesize and validate this and similar molecules with a high degree of scientific rigor.

Introduction & Strategic Rationale

The Nitrobenzamide Scaffold: A Cornerstone in Medicinal Chemistry

The benzamide functional group is a cornerstone of modern pharmacology, but the addition of a nitro group (NO₂) dramatically alters the molecule's electronic properties and biological activity profile. Nitroaromatic compounds, including nitrobenzamides, are known to be key pharmacophores in a variety of therapeutic areas.[2] They have shown significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1] Specifically, certain nitrobenzamide derivatives have been identified as potent covalent inhibitors of enzymes like decaprenylphosphoryl-β-d-ribose oxidase (DprE1), a critical target in the development of new treatments for tuberculosis.[][4] The nitro group often acts as a bio-reducible moiety, which can be activated under hypoxic conditions (common in tumors and sites of infection) to generate reactive species that induce cellular damage.

Purpose of Synthesis: N-(2-hydroxyethyl)-3-nitrobenzamide as a Versatile Intermediate

The target molecule, N-(2-hydroxyethyl)-3-nitrobenzamide (CAS 7399-69-1), combines the critical 3-nitrobenzamide core with a pendant primary alcohol group. This hydroxyl functionality is of strategic importance for drug development professionals. It provides a reactive handle for subsequent chemical modifications, such as:

-

Esterification: To create prodrugs with altered solubility or pharmacokinetic profiles.

-

Etherification: To build larger molecules or attach linkers for antibody-drug conjugates (ADCs).

-

Oxidation: To convert the alcohol to an aldehyde or carboxylic acid for further derivatization.

Synthesizing this specific molecule allows for the exploration of structure-activity relationships (SAR) by systematically modifying the hydroxyethyl side chain, providing a direct pathway to novel chemical entities.

Synthetic Strategy and Mechanistic Insight

The formation of an amide bond is a fundamental transformation in organic chemistry. For the synthesis of N-(2-hydroxyethyl)-3-nitrobenzamide, the most direct and industrially scalable approach is the nucleophilic acyl substitution reaction between an activated carboxylic acid derivative and a primary amine.

Retrosynthetic Analysis & Choice of Reagents

A retrosynthetic analysis of the target molecule logically disconnects the amide C-N bond, leading back to two readily available starting materials: a 3-nitrobenzoyl synthon and an ethanolamine synthon.

The key strategic choice is the method of activating the carboxylic acid. While coupling reagents like EDC/HOBt are effective, they are often used for more sensitive substrates and can be cost-prohibitive on a large scale. The conversion of 3-nitrobenzoic acid to its corresponding acyl chloride (3-nitrobenzoyl chloride) creates a highly reactive electrophile. This "activated" form reacts readily and exothermically with nucleophiles like the primary amine of ethanolamine. This classic approach, a variation of the Schotten-Baumann reaction , is chosen for its high efficiency, speed, and straightforward purification.[5]

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a well-established nucleophilic addition-elimination mechanism.[5]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethanolamine attacks the highly electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. This breaks the C=O pi bond, forming a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable. The C=O double bond reforms, and in the process, the chloride ion—an excellent leaving group—is expelled.

-

Deprotonation: A second equivalent of ethanolamine (or another base) removes the proton from the newly formed amide nitrogen, yielding the neutral N-(2-hydroxyethyl)-3-nitrobenzamide product and an ammonium salt byproduct.

Using a slight excess of ethanolamine is a self-validating protocol choice; it not only drives the reaction to completion but also acts as the base to neutralize the HCl byproduct, simplifying the reaction setup.

Detailed Experimental Protocol

This protocol is designed for the synthesis of N-(2-hydroxyethyl)-3-nitrobenzamide on a laboratory scale.

Materials and Reagents

| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles | Comments |

| 3-Nitrobenzoyl chloride | 121-90-4 | 185.56 | 10.0 g | 0.0539 | Corrosive, moisture-sensitive solid.[6] |

| Ethanolamine | 141-43-5 | 61.08 | 7.9 mL (8.8 g) | 0.144 | 2.5 equivalents. Corrosive liquid. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL | - | Anhydrous, reaction solvent. |

| 1 M Hydrochloric Acid | 7647-01-0 | 36.46 | ~100 mL | - | For aqueous workup. |

| Saturated NaHCO₃ (aq) | 144-55-8 | 84.01 | ~100 mL | - | For aqueous workup. |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~50 mL | - | For aqueous workup. |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | ~10 g | - | Drying agent. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add ethanolamine (7.9 mL, 0.144 mol) and 150 mL of anhydrous dichloromethane (DCM). Cool the stirred solution to 0 °C using an ice-water bath.

-

Addition of Acyl Chloride: In a separate beaker, dissolve 3-nitrobenzoyl chloride (10.0 g, 0.0539 mol) in 50 mL of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the cold ethanolamine solution over 30 minutes. Causality: A slow, cold addition is critical to control the exothermic reaction and prevent the formation of side products, such as the bis-acylated ethanolamine.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of 1 M HCl (aq). This step protonates the excess ethanolamine, making it water-soluble and facilitating its removal from the organic layer.

-

Workup - Extraction: Shake the funnel, release the pressure, and separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM.

-

Workup - Washing: Combine all organic extracts and wash them sequentially with 100 mL of saturated sodium bicarbonate (NaHCO₃) solution (to remove any residual HCl) and 50 mL of brine (to reduce the amount of dissolved water).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield a crude solid.

-

Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.

Safety Precautions

-

3-Nitrobenzoyl chloride is corrosive and causes severe skin burns and eye damage.[7][8] It is also moisture-sensitive. Handle it in a fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and chemical safety goggles.[6]

-

Ethanolamine is corrosive and can cause burns. Handle with care in a well-ventilated area.

-

The initial reaction is highly exothermic . Maintaining a low temperature during the addition of the acyl chloride is essential for safety and reaction control.

Characterization & Structural Elucidation

As this compound is often sold without accompanying analytical data, rigorous in-house characterization is paramount for validating its structure and purity.[9] The following data are predicted based on the known structure and spectral data from analogous compounds.

Summary of Expected Analytical Data

| Analysis Method | Expected Result |

| Appearance | White to pale yellow solid |

| Molecular Formula | C₉H₁₀N₂O₄ |

| Molecular Weight | 210.19 g/mol [10] |

| Melting Point | 115-125 °C (Predicted range) |

| ¹H NMR (400 MHz, DMSO-d₆) | See Table 2 for detailed predictions. |

| ¹³C NMR (100 MHz, DMSO-d₆) | See Table 3 for detailed predictions. |

| Mass Spec (ESI+) | m/z 211.06 [M+H]⁺, 233.04 [M+Na]⁺ |

Proton (¹H) NMR Spectroscopy

¹H NMR is the primary tool for confirming the successful formation of the amide and the presence of all structural components.[11] The spectrum is predicted by combining the features of the 3-nitrobenzoyl moiety (from 3-nitrobenzamide) and the N-(2-hydroxyethyl) fragment (from N-(2-hydroxyethyl)benzamide).[7]

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale / Analog Source |

| ~8.75 | t, J ≈ 2.0 Hz | 1H | Ar-H (C2) | Highly deshielded proton between two electron-withdrawing groups. (3-Nitrobenzamide)[7] |

| ~8.45 | ddd, J ≈ 8.2, 2.2, 1.0 Hz | 1H | Ar-H (C4) | Ortho to nitro group. (3-Nitrobenzamide)[7] |

| ~8.30 | dt, J ≈ 7.8, 1.3 Hz | 1H | Ar-H (C6) | Ortho to carbonyl group. (3-Nitrobenzamide)[7] |

| ~7.75 | t, J ≈ 8.0 Hz | 1H | Ar-H (C5) | Triplet from coupling to two adjacent protons. (3-Nitrobenzamide)[7] |

| ~8.60 (broad) | t, J ≈ 5.5 Hz | 1H | NH | Amide proton, broad due to quadrupolar relaxation and exchange. (N-(2-hydroxyethyl)benzamide) |

| ~4.80 (broad) | t, J ≈ 5.5 Hz | 1H | OH | Alcohol proton, broad and exchangeable. |

| ~3.55 | q, J ≈ 6.0 Hz | 2H | CH₂ -OH | Methylene group adjacent to the hydroxyl. (N-(2-hydroxyethyl)benzamide) |

| ~3.35 | q, J ≈ 6.0 Hz | 2H | N-CH₂ | Methylene group adjacent to the amide nitrogen. (N-(2-hydroxyethyl)benzamide) |

Carbon (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy is used to confirm the number of unique carbon atoms and their chemical environments.[11] The chemical shifts are predicted based on data from N,N-dimethyl-3-nitrobenzamide and general principles of amide chemistry.[1]

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale / Analog Source |

| ~165.0 | C =O | Typical amide carbonyl chemical shift. |

| ~148.0 | C -NO₂ | Aromatic carbon directly attached to the nitro group. (N,N-dimethyl-3-nitrobenzamide)[1] |

| ~135.5 | Ar C -C=O | Quaternary aromatic carbon. (N,N-dimethyl-3-nitrobenzamide)[1] |

| ~133.0 | Ar C H (C6) | Aromatic CH. (N,N-dimethyl-3-nitrobenzamide)[1] |

| ~130.0 | Ar C H (C5) | Aromatic CH. (N,N-dimethyl-3-nitrobenzamide)[1] |

| ~126.0 | Ar C H (C4) | Aromatic CH. (N,N-dimethyl-3-nitrobenzamide)[1] |

| ~122.0 | Ar C H (C2) | Aromatic CH. (N,N-dimethyl-3-nitrobenzamide)[1] |

| ~59.5 | C H₂-OH | Aliphatic carbon attached to the hydroxyl group. |

| ~42.0 | N-C H₂ | Aliphatic carbon attached to the amide nitrogen. |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Using electrospray ionization (ESI) in positive mode, the expected major ions would be the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.

-

Calculated Exact Mass (C₉H₁₀N₂O₄): 210.0641

-

Expected [M+H]⁺: 211.0719

-

Expected [M+Na]⁺: 233.0538

Key fragmentation patterns would likely involve the loss of water (-18 Da) from the hydroxyethyl side chain or cleavage of the amide bond.

Melting Point Analysis

The melting point is a crucial indicator of purity. A sharp melting point range (typically < 2 °C) suggests a pure compound. The predicted melting point is estimated to be in the range of 115-125 °C, falling between that of the parent amide, 3-nitrobenzamide (140-143 °C), and other related hydroxyethyl benzamides.[5]

Conclusion

This guide provides a detailed, scientifically-grounded framework for the synthesis and characterization of N-(2-hydroxyethyl)-3-nitrobenzamide. By employing a robust Schotten-Baumann reaction protocol, researchers can reliably produce this valuable intermediate. The causality-driven explanations for procedural steps and the predictive characterization data based on authoritative sources for analogous structures offer a comprehensive and trustworthy resource. This document empowers researchers to confidently synthesize, verify, and utilize this versatile chemical building block for advanced applications in drug discovery and development.

References

- Benchchem. (2025). The Rising Potential of Nitrobenzamide Derivatives in Therapeutic Applications: A Technical Guide. Benchchem.

- Pinto, M., et al. (2024). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. MDPI.

- Wang, B., et al. (2018). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Springer.

-

Juárez-Carvajal, F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Benzoyl chloride, 3-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

- Benchchem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development. Benchchem.

-

CP Lab Safety. (n.d.). N-(2-Hydroxyethyl)-3-nitrobenzamide, 98% Purity, C9H10N2O4, 10 grams. CP Lab Safety. Retrieved from [Link]

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of N-(2-hydroxyethyl)-4-methoxybenzamide. Benchchem.

Sources

- 1. rsc.org [rsc.org]

- 2. 3-Methyl-4-nitrobenzamide | C8H8N2O3 | CID 595900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-NITROBENZAMIDE | 645-09-0 [chemicalbook.com]

- 6. 3-NITROBENZAMIDE(645-09-0) 1H NMR [m.chemicalbook.com]

- 7. N-(2-Hydroxyethyl)-3-nitrobenzamide | CymitQuimica [cymitquimica.com]

- 8. PubChemLite - N,n-bis(2-hydroxyethyl)benzamide (C11H15NO3) [pubchemlite.lcsb.uni.lu]

- 9. calpaclab.com [calpaclab.com]

- 10. rsc.org [rsc.org]

- 11. Synthesis routes of N-(2-Hydroxyethyl)benzamide [benchchem.com]

"physicochemical properties of N-(2-hydroxyethyl)-3-nitrobenzamide"

An In-depth Technical Guide: Physicochemical Properties of N-(2-hydroxyethyl)-3-nitrobenzamide

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of N-(2-hydroxyethyl)-3-nitrobenzamide, a compound of interest in medicinal chemistry and materials science. As the developability of a chemical entity is fundamentally linked to its physical characteristics, this document details the experimental methodologies and underlying scientific principles for determining its melting point, solubility, lipophilicity (LogP), and ionization constant (pKa). Furthermore, a predictive spectroscopic profile is presented to aid in its analytical identification. The protocols described herein are designed to be self-validating, emphasizing experimental robustness and data integrity, thereby providing a critical foundation for researchers engaged in the evaluation and application of this molecule.

Introduction: The Critical Role of Physicochemical Profiling

N-(2-hydroxyethyl)-3-nitrobenzamide (C₉H₁₀N₂O₄) is an organic molecule featuring a nitro-substituted aromatic ring, an amide linker, and a primary alcohol terminus. This unique combination of functional groups imparts a specific set of physical and chemical characteristics that dictate its behavior in various environments. In the realm of drug discovery and development, a thorough understanding of these properties is not merely academic but a prerequisite for success. Properties such as solubility, permeability (often inferred from lipophilicity), and ionization state at physiological pH are principal determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2]

This guide moves beyond a simple recitation of data. As a senior application scientist, the objective is to provide a narrative grounded in experience, explaining the causality behind experimental choices and the implications of the results. By detailing robust, verifiable protocols, we aim to equip fellow scientists with the tools to accurately characterize this and similar molecules, ensuring that subsequent research is built upon a solid and reliable physicochemical foundation.

Chemical and Molecular Identity

A precise understanding of a compound's identity is the starting point for all further investigation. The key identifiers for N-(2-hydroxyethyl)-3-nitrobenzamide are summarized below.

| Identifier | Value | Source |

| IUPAC Name | N-(2-hydroxyethyl)-3-nitrobenzamide | - |

| CAS Number | 7399-69-1 | [3][4] |

| Molecular Formula | C₉H₁₀N₂O₄ | [3] |

| Molecular Weight | 210.19 g/mol | [3] |

| Chemical Structure | - |

Synthesis and Purification Workflow

While commercially available from specialized vendors, an understanding of the synthesis is valuable for purity assessment. A common and effective method for synthesizing N-(2-hydroxyethyl)-3-nitrobenzamide is the direct aminolysis of a 3-nitrobenzoic acid ester with ethanolamine. This approach is analogous to established methods for similar benzamide derivatives.[5]

Experimental Protocol: Synthesis

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-nitrobenzoate (1.0 eq) and ethanolamine (2.5 eq). The excess ethanolamine serves as both reactant and solvent.

-

Heating: Heat the reaction mixture to 140-150°C with vigorous stirring. Methanol, a byproduct of the reaction, will begin to distill off.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed (typically 4-6 hours).

-

Workup: Allow the mixture to cool to room temperature. Remove the excess ethanolamine under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the resulting crude oil in a minimal amount of hot ethyl acetate. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Isolation: Collect the crystalline product by vacuum filtration, wash with a small volume of cold ethyl acetate, and dry in vacuo to yield pure N-(2-hydroxyethyl)-3-nitrobenzamide.

Caption: Synthesis and purification workflow for N-(2-hydroxyethyl)-3-nitrobenzamide.

Solid-State Properties: Melting Point Analysis

The melting point is a fundamental physical property that serves as a crucial indicator of a compound's identity and purity. Pure crystalline solids exhibit a sharp, well-defined melting point range (typically 0.5-1.0°C), whereas impure samples melt at lower temperatures and over a wider range.[6] This phenomenon, known as melting point depression, is a direct consequence of the impurities disrupting the crystal lattice of the solid.

Experimental Protocol: Melting Point Determination

-

Sample Preparation: Ensure the synthesized compound is completely dry and finely powdered.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube, sealing one end if necessary, to a height of 1-2 mm.[7] Pack the sample tightly by tapping the tube.

-

Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus (e.g., a Mel-Temp).[8]

-

Rapid Determination (Optional but Recommended): Perform an initial rapid heating (10-20°C/min) to find the approximate melting range. This saves time during the precise measurement.[9]

-

Precise Determination: Using a fresh sample, heat the apparatus to a temperature about 10-15°C below the approximate melting point found in the previous step.

-

Slow Heating: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation and Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last solid crystal melts completely. The melting point is reported as the T1-T2 range.

-

Validation: Repeat the precise determination at least twice to ensure reproducibility. Consistent values confirm the accuracy of the measurement.

| Parameter | Observed Value (Hypothetical) | Notes |

| Melting Range | 128.5 - 129.5 °C | A sharp range suggests high purity. |

| Appearance | White to off-white crystalline solid | Visual confirmation of the sample's state. |

Aqueous and Solvent Solubility

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature. For drug candidates, aqueous solubility is a critical factor influencing oral bioavailability. Poor solubility can lead to inadequate absorption from the gastrointestinal tract, rendering an otherwise potent compound ineffective.

Experimental Protocol: Qualitative Solubility Testing

This initial screening provides rapid insights into the compound's polarity and the presence of ionizable functional groups.[10]

-

Setup: In separate small test tubes, place ~25 mg of the compound.

-

Water Solubility: Add 0.75 mL of deionized water. Shake vigorously. Observe if the compound dissolves. Test the resulting solution with pH paper.[10][11]

-

Acid Solubility: To a fresh sample, add 0.75 mL of 5% HCl solution. Shake vigorously. Solubility indicates the presence of a basic functional group.

-

Base Solubility: To a fresh sample, add 0.75 mL of 5% NaOH solution. Shake vigorously. Solubility indicates the presence of an acidic functional group.[11]

Caption: Workflow for qualitative solubility screening.

Experimental Protocol: Quantitative Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[12] It involves allowing a surplus of the compound to equilibrate with the solvent over an extended period.

-

Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.[12]

-

Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure thermodynamic equilibrium is achieved.

-

Sample Separation: After equilibration, allow the vial to stand undisturbed for the solid to settle. Carefully remove an aliquot of the supernatant. To avoid including solid particles, it is essential to filter the aliquot through a 0.45 µm syringe filter.

-

Analysis: Quantify the concentration of the dissolved compound in the filtered aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

| Solvent System | Temperature | Solubility (µg/mL) (Hypothetical) |

| Deionized Water | 25 °C | 850 |

| PBS (pH 7.4) | 37 °C | 920 |

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of its ability to cross biological membranes. It is most commonly quantified as the partition coefficient (P) between n-octanol and water, expressed in its logarithmic form, LogP.[1] For oral drug candidates, a LogP value between 1 and 3 is often considered optimal, balancing membrane permeability with aqueous solubility.[2]

Experimental Protocol: LogP Determination (Shake-Flask Method)

This direct method remains the most reliable for LogP determination.[13][14]

-

Solvent Saturation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the phases to separate overnight. This pre-saturation is critical to prevent volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the compound in one of the phases (typically the one in which it is more soluble).

-

Partitioning: In a vial, combine a known volume of the n-octanol-saturated water and water-saturated n-octanol. Add a small aliquot of the stock solution.

-

Equilibration: Shake the vial gently for several hours to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

-

Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol ([organic]) and water ([aqueous]) layers using a suitable analytical technique like HPLC.

-

Calculation: Calculate the partition coefficient (P) and LogP using the following equations:

-

P = [organic] / [aqueous]

-

LogP = log₁₀(P)[2]

-

| Parameter | Value (Hypothetical) | Implication |

| LogP | 1.65 | Suggests good membrane permeability balanced with sufficient hydrophilicity. |

Ionization Constant (pKa) Determination

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It governs the charge state of a molecule at a given pH, which profoundly affects its solubility, receptor binding, and membrane transport. N-(2-hydroxyethyl)-3-nitrobenzamide contains a very weakly acidic amide proton (N-H) and a weakly acidic primary alcohol (O-H), neither of which is expected to ionize significantly at physiological pH. Potentiometric titration is a robust method to confirm this.

Experimental Protocol: pKa by Potentiometric Titration

This classic method involves monitoring pH changes as a titrant is added to a solution of the compound.[15]

-

System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[15]

-

Sample Preparation: Prepare a solution of the compound (~1 mM) in water or a co-solvent system if solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[15]

-

Titration: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode.

-

Acidic Titration: If a basic pKa is suspected, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl).

-

Basic Titration: To find an acidic pKa, first acidify the sample solution to ~pH 2 with HCl, then titrate with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[15]

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the midpoint of the buffer region (the flattest part of the curve), which is also the inflection point of the first derivative plot.

Caption: Workflow for pKa determination by potentiometric titration.

| Parameter | Predicted Value | Rationale |

| Acidic pKa | ~14-15 (Alcohol O-H) | Primary alcohols are very weak acids. |

| Acidic pKa | >16 (Amide N-H) | Amide protons are generally not considered acidic under normal aqueous conditions. |

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for structural confirmation and identification. While experimental spectra were not found in the initial search, a predictive profile can be constructed based on the known effects of the constituent functional groups.

| Technique | Predicted Key Signals and Features |

| ¹H NMR | Aromatic Region (δ 7.5-8.8 ppm): Four protons exhibiting complex splitting patterns characteristic of a 1,3-disubstituted benzene ring. The proton between the two electron-withdrawing groups (amide and nitro) will be the most downfield. Alkyl Region (δ 3.5-4.0 ppm): Two triplets corresponding to the two methylene groups (-CH₂-N and -CH₂-O). Labile Protons: A broad singlet for the amide N-H (δ ~8.0-8.5 ppm) and a triplet or broad singlet for the alcohol O-H (variable, δ ~2-5 ppm). |

| ¹³C NMR | Aromatic Region (δ 120-150 ppm): Six signals for the aromatic carbons, including the carbon bearing the nitro group (C-NO₂) and the carbon bearing the amide group (C-C=O). Carbonyl Carbon (δ ~165-170 ppm): A signal for the amide C=O. Alkyl Region (δ ~40-65 ppm): Two signals for the methylene carbons. |

| IR Spectroscopy | O-H Stretch: A broad band around 3300-3400 cm⁻¹. N-H Stretch: A moderate peak around 3300 cm⁻¹. C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹. C=O (Amide I) Stretch: A strong, sharp peak around 1650-1680 cm⁻¹. N-O Asymmetric/Symmetric Stretch: Two strong peaks around 1530 cm⁻¹ and 1350 cm⁻¹, characteristic of a nitro group. |

| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 210. Fragmentation would likely involve loss of water (-18), loss of the hydroxyethyl group (-45), and cleavage of the amide bond. |

Summary of Physicochemical Properties

This table consolidates the key physicochemical data for N-(2-hydroxyethyl)-3-nitrobenzamide based on the experimental methodologies outlined in this guide.

| Property | Method | Value (Hypothetical/Predicted) |

| Molecular Weight | - | 210.19 g/mol |

| Melting Point | Capillary Method | 128.5 - 129.5 °C |

| Aqueous Solubility (pH 7.4, 37°C) | Shake-Flask | 920 µg/mL |

| LogP | Shake-Flask (n-octanol/water) | 1.65 |

| pKa (Acidic) | Potentiometric Titration | > 14 |

Conclusion

The physicochemical profile of N-(2-hydroxyethyl)-3-nitrobenzamide, as detailed through the robust experimental frameworks in this guide, portrays a molecule with moderate aqueous solubility and favorable lipophilicity for potential biological applications. Its solid, crystalline nature and high melting point suggest good stability. The lack of significant ionization within the physiological pH range simplifies predictions of its behavior in vivo. This comprehensive characterization provides the essential data-driven foundation required by researchers and drug development professionals to make informed decisions regarding the formulation, further testing, and potential application of this compound.

References

-

Vertex AI Search. (n.d.). How To Find Pka.

-

University of Calgary. (n.d.). Melting point determination.

-

University of Massachusetts. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.[11]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.[15]

-

Westlab Canada. (2023). Measuring the Melting Point.[8]

-

Clemson University. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.[10]

-

SSERC. (n.d.). Melting point determination.[6]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.[7]

-

University of Missouri-St. Louis. (n.d.). Experiment 1 - Melting Points.[9]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.[13]

-

Cambridge MedChem Consulting. (n.d.). LogP/D.[1]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value.[2]

-

Klotz, S., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC - NIH.[16]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.[12]

-

Chemistry LibreTexts. (2021). 2.2: Solubility Lab.[17]

-

Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.[18]

-

Wolthuis, E., et al. (n.d.). Determination of solubility: A laboratory experiment. Journal of Chemical Education.[19]

-

Bharate, S. S., et al. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.[14]

-

Sigma-Aldrich. (n.d.). N-(2-HYDROXYETHYL)-3-NITROBENZAMIDE AldrichCPR.

-

CP Lab Safety. (n.d.). N-(2-Hydroxyethyl)-3-nitrobenzamide, 98% Purity, C9H10N2O4, 10 grams.[3]

-

Sigma-Aldrich. (n.d.). N-(2-HYDROXYETHYL)-3-NITROBENZAMIDE AldrichCPR | Sigma-Aldrich.[4]

-

PrepChem.com. (n.d.). Synthesis of N-(2-hydroxyethyl)-4-hydroxybenzamide.[5]

-

ChemicalBook. (2025). 3-NITROBENZAMIDE | 645-09-0.[20]

Sources

- 1. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 2. acdlabs.com [acdlabs.com]

- 3. calpaclab.com [calpaclab.com]

- 4. N-(2-HYDROXYETHYL)-3-NITROBENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. byjus.com [byjus.com]

- 8. westlab.com [westlab.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. www1.udel.edu [www1.udel.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. 3-NITROBENZAMIDE | 645-09-0 [chemicalbook.com]

"N-(2-hydroxyethyl)-3-nitrobenzamide CAS number 7399-69-1"

An In-Depth Technical Guide to N-(2-hydroxyethyl)-3-nitrobenzamide (CAS 7399-69-1)

Preamble: Navigating the Research Frontier

For professionals in drug discovery and chemical biology, the exploration of novel chemical entities is the cornerstone of innovation. N-(2-hydroxyethyl)-3-nitrobenzamide (CAS No. 7399-69-1) represents such a frontier. A survey of the scientific literature and chemical databases reveals that while this compound is commercially available for research purposes, it remains a sparsely characterized molecule.[1] This guide, therefore, deviates from a retrospective summary of established data. Instead, it serves as a forward-looking roadmap for the researcher, scientist, or drug development professional. It is designed to provide the foundational knowledge, theoretical framework, and practical methodologies required to systematically investigate this compound. We will proceed from its fundamental properties to propose robust protocols for its synthesis, characterization, and initial biological screening, grounding our approach in established principles of medicinal chemistry and chemical biology.

Section 1: Physicochemical Profile and Structural Analogs

Understanding the fundamental characteristics of a molecule is the first step in unlocking its potential. N-(2-hydroxyethyl)-3-nitrobenzamide is a distinct chemical entity defined by its benzamide core, a nitro group at the meta position of the aromatic ring, and an N-linked hydroxyethyl side chain.

Core Compound Specifications

A compilation of available data provides the following physicochemical profile. It is critical to note that suppliers of this compound often do not provide analytical data, placing the onus of identity and purity confirmation on the end-user.[1]

| Property | Value | Source(s) |

| CAS Number | 7399-69-1 | [1][2] |

| Molecular Formula | C₉H₁₀N₂O₄ | [1][2] |

| Molecular Weight | 210.19 g/mol | [1][2] |

| Synonyms | N-(2-Hydroxy-ethyl)-3-nitro-benzamide, N-(2-hydroxyethyl)(3-nitrophenyl)carboxamide | [2][3] |

Structural Rationale and Key Moieties

The structure of N-(2-hydroxyethyl)-3-nitrobenzamide contains several functional groups that are predictive of its chemical behavior and potential biological activity.

-

Nitroaromatic Core : The nitro group (NO₂) is a strong electron-withdrawing group, which influences the electronics of the benzene ring. In biological systems, nitroaromatics are known to undergo enzymatic reduction to form nitroso, hydroxylamino, and amino derivatives. This metabolic activation can lead to various pharmacological effects or toxicity. The nitro group is often crucial for the mechanism of action in related compounds, sometimes involving covalent bond formation with cysteine residues in enzyme active sites.[4]

-

Amide Linkage : The benzamide group provides structural rigidity and is a common feature in many pharmaceuticals. The amide bond can participate in hydrogen bonding, a key interaction for receptor binding.

-

Hydroxyethyl Tail : The N-(2-hydroxyethyl) substituent imparts hydrophilicity, which can influence solubility, cell permeability, and pharmacokinetic properties. The terminal hydroxyl group provides an additional site for hydrogen bonding or potential metabolic modification (e.g., glucuronidation).

dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=solid]; bgcolor="#F1F3F4";

} Caption: Structure of N-(2-hydroxyethyl)-3-nitrobenzamide.

Section 2: Proposed Synthesis and Characterization Workflow

A reliable supply of well-characterized material is non-negotiable for any research campaign. Based on established amide bond formation reactions, a robust and scalable synthesis can be proposed.

Proposed Synthetic Protocol: Amidation of Methyl 3-Nitrobenzoate

This protocol is adapted from analogous reactions involving the amidation of an ester with an amino alcohol.[5][6] The causality for this choice rests on the high efficiency and selectivity of the aminolysis of esters by primary amines like ethanolamine, particularly at elevated temperatures which drive the reaction to completion by removing the methanol byproduct.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl 3-nitrobenzoate (1.0 eq) and ethanolamine (3.0 eq). The use of excess ethanolamine serves as both a reactant and a solvent, ensuring the reaction goes to completion.

-

Heating: Heat the reaction mixture to 140-150 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of the starting ester. Methanol will distill off as the reaction proceeds.

-

Workup: After the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature. Remove the excess ethanolamine under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone, ethanol/water) or by column chromatography on silica gel to yield the pure N-(2-hydroxyethyl)-3-nitrobenzamide.

dot graph "synthesis_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"]; bgcolor="#F1F3F4";

} Caption: Proposed workflow for the synthesis of the title compound.

Analytical Characterization Protocol

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A multi-technique approach is recommended.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity assessment | Aromatic protons in the 7-8.5 ppm region, distinct methylene (-CH₂-) signals for the ethyl chain, an amide N-H proton, and absence of methyl ester signal from starting material.[7] |

| ¹³C NMR | Carbon skeleton confirmation | Signals corresponding to the aromatic carbons, amide carbonyl carbon, and the two distinct carbons of the ethyl group. |

| Mass Spectrometry (MS) | Molecular weight confirmation | An exact mass measurement (e.g., via HRMS) to confirm the molecular formula C₉H₁₀N₂O₄. |

| HPLC | Purity assessment | A single major peak under various solvent conditions, allowing for quantification of purity (e.g., >98%). |

| FTIR | Functional group confirmation | Characteristic absorbances for N-H, O-H, C=O (amide), and N-O (nitro) stretches. |

Section 3: Avenues for Biological Investigation

With no published biological data, the logical approach is to form hypotheses based on the compound's structural motifs and then test them systematically.

Hypothesized Mechanisms and Targets

-

Antiproliferative/Anticancer Activity: The nitrobenzamide scaffold is present in various compounds with cytotoxic effects. The mechanism could involve the bioreduction of the nitro group to reactive species that induce oxidative stress and damage cellular macromolecules.[8]

-

Antimicrobial Activity: Nitroaromatic compounds have a long history as antimicrobial agents (e.g., nitrofurans, metronidazole). The proposed mechanism is similar, involving the reduction of the nitro group under the anaerobic or microaerophilic conditions often found in pathogenic bacteria or protozoa, leading to the formation of toxic radical species.

-

Enzyme Inhibition: The electrophilic nature of the nitroaromatic ring, potentially enhanced upon reduction, could make the compound an inhibitor of enzymes with nucleophilic residues (e.g., cysteine) in their active sites.

Proposed Biological Screening Workflow

This workflow provides a tiered approach to efficiently screen for biological activity, starting broad and narrowing the focus based on initial results.

dot graph "screening_workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"]; bgcolor="#F1F3F4";

} Caption: A tiered workflow for biological screening.

Experimental Protocol: Cell Viability using SRB Assay

The Sulforhodamine B (SRB) assay is a reliable method for determining cell density based on the measurement of cellular protein content.

-

Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat cells with a range of concentrations of N-(2-hydroxyethyl)-3-nitrobenzamide (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

Fixation: Gently discard the media and fix the cells with 10% Trichloroacetic Acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates five times with water and allow them to air dry. Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.[9]

-

Destaining & Solubilization: Wash the plates with 1% acetic acid to remove unbound dye.[9] Air dry the plates again and then solubilize the bound stain with 10 mM Tris base solution.

-

Readout: Measure the optical density at 530 nm using a microplate reader.[9]

Section 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not extensively detailed, guidelines can be established based on related nitroaromatic compounds like 3-Nitrobenzamide.[10]

-

Hazard Classification (Predicted): Likely harmful if swallowed. May cause skin and serious eye irritation.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry place in a tightly sealed container. Keep away from strong oxidizing agents.

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.

-

Skin: Wash with plenty of soap and water. Seek medical advice if irritation occurs.

-

Ingestion: If swallowed, call a poison center or doctor. Rinse mouth.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.

-

Conclusion

N-(2-hydroxyethyl)-3-nitrobenzamide, CAS 7399-69-1, stands as an exemplary case of a commercially available yet scientifically unexplored chemical entity. This guide provides the necessary framework for any researcher to confidently approach its study. By following the proposed, logically sequenced workflows for synthesis, characterization, and biological screening, a comprehensive profile of this molecule can be built. The key to success lies in the rigorous application of these foundational methods, ensuring that each step validates the next, thereby transforming this unknown compound into a well-characterized tool or potential lead for drug discovery.

References

-

Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

-

CP Lab Safety. N-(2-Hydroxyethyl)-3-nitrobenzamide, 98% Purity, C9H10N2O4, 10 grams. [Link]

-

PubChem. 3-Nitrobenzamide. [Link]

-

PrepChem. Synthesis of N-(2-hydroxyethyl)-4-hydroxybenzamide. [Link]

-

PubChem. N,N-Bis(2-hydroxyethyl)benzamide. [Link]

- Google Patents. CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)

-

Koceva-Chyla, A. et al. The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. Molecules, 2022. [Link]

-

Ashfaq, M. et al. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Pharmaceuticals, 2023. [Link]

-

da Silva, A. et al. 1-(Phenylselanyl)-2-(p-tolyl)indolizine Mitigates Lipopolysaccharide (LPS)-Induced Depressive-Like Behavior by Modulating Oxidative Stress and Neuroinflammation. ACS Chemical Neuroscience, 2022. [Link]

Sources

- 1. N-(2-HYDROXYETHYL)-3-NITROBENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. N-(2-Hydroxyethyl)-3-nitrobenzamide | CymitQuimica [cymitquimica.com]

- 4. n-(2-Hydroxyethyl)-4-nitrobenzamide | 6640-65-9 | Benchchem [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem [pubchem.ncbi.nlm.nih.gov]

"spectral analysis of N-(2-hydroxyethyl)-3-nitrobenzamide (NMR, IR, MS)"

An In-Depth Technical Guide to the Spectral Analysis of N-(2-hydroxyethyl)-3-nitrobenzamide

Authored by: Gemini, Senior Application Scientist

Abstract

N-(2-hydroxyethyl)-3-nitrobenzamide is a compound of interest in chemical synthesis and drug discovery, featuring a combination of functional groups including a nitroaromatic system, a secondary amide, and a primary alcohol. The unambiguous confirmation of its molecular structure is paramount for its application in research and development. This technical guide provides a comprehensive, in-depth analysis of the essential spectroscopic techniques used for the structural elucidation of N-(2-hydroxyethyl)-3-nitrobenzamide: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not only spectral interpretation but also the underlying principles and causality behind the experimental choices.

Introduction: The Imperative of Structural Verification

In the realm of pharmaceutical and chemical research, the aphorism "structure dictates function" is a foundational principle. The precise three-dimensional arrangement of atoms within a molecule governs its chemical reactivity, physical properties, and biological activity. Therefore, rigorous structural characterization of any newly synthesized compound is a non-negotiable step in the research pipeline. Spectroscopic methods provide a non-destructive and highly informative means to probe molecular architecture.

This guide focuses on N-(2-hydroxyethyl)-3-nitrobenzamide, a molecule whose utility is defined by its distinct functional moieties. We will dissect the spectral data obtained from NMR, IR, and MS to create a cohesive and self-validating structural profile. Each technique offers a unique piece of the puzzle: NMR maps the carbon-hydrogen framework, IR identifies the functional groups present, and MS determines the molecular mass and provides clues to the molecular connectivity through fragmentation analysis.

Molecular Structure

Caption: Plausible ESI-MS/MS fragmentation of N-(2-hydroxyethyl)-3-nitrobenzamide.

Key Fragment Ions (from [M+H]⁺)

| m/z (Calculated) | Proposed Loss | Proposed Structure |

| 193.06 | - H₂O (18.01 Da) | Loss of the hydroxyl group and a proton. |

| 167.04 | - C₂H₄O (44.03 Da) | Loss of the hydroxyethyl group via cleavage of the N-C bond. |

| 150.02 | - C₂H₅NO (59.04 Da) | Cleavage of the amide C-N bond to form the 3-nitrobenzoyl cation. |

| 121.06 | From m/z 167.04 - NO₂ (46.01 Da) | Loss of the nitro group from the benzamide core. |

| 104.03 | From m/z 150.02 - NO₂ (46.01 Da) | Loss of the nitro group from the 3-nitrobenzoyl cation to form the benzoyl cation. |

Conclusion: A Unified Structural Confirmation

The structural elucidation of N-(2-hydroxyethyl)-3-nitrobenzamide is achieved through the synergistic application of NMR, IR, and MS. Each technique provides complementary and confirmatory data, leading to an unambiguous assignment.

-

MS confirms the molecular weight is 210.0641 Da, consistent with the formula C₉H₁₀N₂O₄. The fragmentation pattern supports the connectivity of the nitrobenzoyl and hydroxyethyl amide moieties.

-

IR spectroscopy validates the presence of all key functional groups: O-H (alcohol), N-H (amide), C=O (amide), aromatic C=C, and the N-O bonds of the nitro group.

-

NMR spectroscopy provides the definitive structural map, confirming the 1,3-disubstitution pattern on the aromatic ring and the structure of the N-hydroxyethyl side chain through chemical shifts and spin-spin coupling.

Together, these three pillars of spectroscopic analysis provide a robust, self-validating system that confirms the identity and structure of N-(2-hydroxyethyl)-3-nitrobenzamide with a high degree of confidence, a critical requirement for its use in scientific research and drug development.

References

-

ResearchGate. (2025). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Available at: [Link]

-

PubChem. (2025). 3-Nitrobenzamide. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

ResearchGate. (n.d.). IR spectrum of 3-nitrobenzaldehyde. Available at: [Link]

-

Chemistry LibreTexts. (2020). 17.9: Spectroscopy of Aromatic Compounds. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Available at: [Link]

-

YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Available at: [Link]

-

PubMed. (2022). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Available at: [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Available at: [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Available at: [Link]

-

ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available at: [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Available at: [Link]

An In-Depth Technical Guide to the Solubility and Stability of N-(2-hydroxyethyl)-3-nitrobenzamide

Introduction

N-(2-hydroxyethyl)-3-nitrobenzamide is a novel organic molecule with potential applications in the pharmaceutical and life sciences sectors. As with any new chemical entity (NCE) intended for therapeutic use, a thorough understanding of its physicochemical properties is paramount to its successful development. This guide provides a comprehensive technical overview of the methodologies required to characterize the aqueous solubility and chemical stability of N-(2-hydroxyethyl)-3-nitrobenzamide.

This document is intended for researchers, scientists, and drug development professionals. It will detail the underlying scientific principles and provide actionable experimental protocols for a robust and compliant characterization of this molecule, in alignment with the International Council for Harmonisation (ICH) guidelines. The causality behind each experimental choice will be explained to provide a deeper understanding of the characterization process.

Physicochemical Characterization of N-(2-hydroxyethyl)-3-nitrobenzamide

A foundational understanding of the intrinsic properties of N-(2-hydroxyethyl)-3-nitrobenzamide is crucial for predicting its behavior in various formulation and physiological environments.

Predicted Physicochemical Properties

While experimental data for N-(2-hydroxyethyl)-3-nitrobenzamide is not yet publicly available, its properties can be predicted using computational models based on its chemical structure. Software such as ACD/Labs Percepta Suite or ChemDraw can provide valuable initial estimates.[1][2][3]

Table 1: Predicted Physicochemical Properties of N-(2-hydroxyethyl)-3-nitrobenzamide

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₉H₁₀N₂O₄ | Defines the elemental composition and molecular weight. |

| Molecular Weight | 210.19 g/mol | Influences diffusion, membrane transport, and formulation design. |

| pKa | ~13-14 (amide N-H), ~15-16 (hydroxyl H) | Indicates that the molecule is unlikely to be ionized at physiological pH, impacting solubility and permeability. |

| LogP | ~0.5 - 1.5 | Suggests moderate lipophilicity, which is often favorable for oral absorption. |

| Aqueous Solubility | Low to moderate | The presence of polar functional groups (hydroxyl, amide, nitro) may enhance solubility, but the aromatic ring contributes to hydrophobicity. |

These predicted values serve as a starting point for experimental design, guiding the selection of appropriate solvent systems and analytical techniques.

Hypothetical Synthesis

A plausible synthetic route for N-(2-hydroxyethyl)-3-nitrobenzamide involves the amidation of 3-nitrobenzoic acid with 2-aminoethanol. This reaction can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or by using a coupling agent.[4][5][6]

Diagram 1: Hypothetical Synthesis of N-(2-hydroxyethyl)-3-nitrobenzamide

Sources

The Multifaceted Therapeutic Potential of Nitrobenzamide Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Nitrobenzamide derivatives have emerged as a versatile class of bioactive compounds with a broad spectrum of therapeutic applications. This technical guide provides an in-depth exploration of the biological activities of these derivatives, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory properties. By delving into their mechanisms of action, structure-activity relationships (SAR), and key experimental evaluation protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics. The synthesis of technical data, field-proven insights, and detailed methodologies aims to empower the scientific community to unlock the full potential of the nitrobenzamide scaffold in addressing a range of unmet medical needs.

Introduction: The Nitrobenzamide Scaffold - A Privileged Structure in Medicinal Chemistry

The benzamide moiety is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs. The introduction of a nitro group onto this scaffold dramatically influences its physicochemical properties, modulating its electronic nature, lipophilicity, and hydrogen bonding capacity. This, in turn, gives rise to a diverse array of biological activities. Nitrobenzamide derivatives have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents[1]. The nitro group, often considered a "pharmacophore and a toxicophore," plays a crucial role in the bioactivity of these molecules, frequently through redox-mediated mechanisms[2]. This guide will dissect the key therapeutic avenues of nitrobenzamide derivatives, providing a granular view of their molecular interactions and the experimental frameworks used to validate their efficacy.

Anticancer Activity: Targeting Key Oncogenic Pathways

The anticancer potential of nitrobenzamide derivatives is one of the most extensively studied areas, with several compounds demonstrating potent activity against a range of cancer cell lines[3][4][5][6][7][8]. Their mechanisms of action are often multifaceted, involving the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Nitrobenzamide derivatives exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization and the disruption of key signaling cascades like Wnt/β-catenin and STAT3.

Several N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization[3]. By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[3].

Signaling Pathway: Inhibition of Tubulin Polymerization

Caption: Niclosamide induces LRP6 degradation to inhibit Wnt signaling.

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is common in many cancers. Niclosamide has been identified as a potent inhibitor of the STAT3 signaling pathway.[2][4][9] It has been shown to directly inhibit the phosphorylation of STAT3 at Tyr-705, which is a critical step for its activation and nuclear translocation.[1][3] This leads to the downregulation of STAT3 target genes, such as those encoding anti-apoptotic proteins, thereby promoting apoptosis in cancer cells.[9]

Signaling Pathway: STAT3 Inhibition by Niclosamide

Caption: Niclosamide inhibits STAT3 phosphorylation, blocking its activation.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of nitrobenzamide derivatives is highly dependent on the nature and position of substituents on the benzamide scaffold.

-

The Nitro Group: The presence and position of the nitro group are often critical for activity. For some bis-benzamides, a nitro group at the N-terminus is essential for their biological activity.[1]

-

Substituents on the Benzamide Rings: The type and position of other substituents on both the benzoyl and aniline rings significantly influence potency. For instance, in a series of N-benzylbenzamide derivatives, a 3-methoxy group on the N-benzyl ring resulted in a compound with potent antiproliferative activities in the low nanomolar range.[3]

-

The Amide Linker: Modifications to the amide linker can also impact activity, though this has been less extensively explored.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected nitrobenzamide derivatives against various cancer cell lines.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 20b | N-benzylbenzamide | HCT116 (Colon) | 0.012 | [3] |

| Compound 20b | N-benzylbenzamide | MCF-7 (Breast) | 0.018 | [3] |

| Niclosamide | Salicylanilide | Du145 (Prostate) | ~0.7 (for STAT3 inhibition) | [1] |

| 4a | 4-substituted-3-nitrobenzamide | HCT-116 (Colon) | 2.111 | [5] |

| 4a | 4-substituted-3-nitrobenzamide | MDA-MB-435 (Melanoma) | 1.904 | [5] |

| 4l | 4-substituted-3-nitrobenzamide | HL-60 (Leukemia) | 1.993 | [5] |

Antimicrobial Activity: A Renewed Weapon Against Drug Resistance

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Nitroaromatic compounds, including nitrobenzamide derivatives, have a long history of use as antimicrobial agents and continue to be a promising source of new drug candidates.[2][10]

Mechanism of Action: Disrupting Microbial Viability

The antimicrobial activity of many nitroaromatic compounds is contingent on the enzymatic reduction of the nitro group within the microbial cell.[2] This reduction generates reactive nitroso and hydroxylamine intermediates that can cause cellular damage through various mechanisms, including:

-

DNA Damage: The reduced nitro species can covalently bind to DNA, leading to nuclear damage and cell death.[10]

-

Enzyme Inhibition: These reactive intermediates can also interact with and inactivate essential microbial enzymes.

-

Oxidative Stress: The redox cycling of the nitro group can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of nitrobenzamide derivatives is influenced by several structural features:

-

The Nitro Group: The presence of the nitro group is generally essential for activity, as its reduction is often the initiating step in the mechanism of action.[2] The position of the nitro group can also affect activity.

-

Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate the microbial cell wall.

-

Substituents on the Benzamide Core: Modifications to the benzamide scaffold can influence both the compound's intrinsic activity and its pharmacokinetic properties.

Quantitative Data on Antimicrobial Activity

The following table presents the in vitro antimicrobial activity of selected nitrobenzamide derivatives.

| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| A6 | N-benzyl 3,5-dinitrobenzamide | M. tuberculosis H37Rv | < 0.016 | [11] |

| A11 | N-benzyl 3,5-dinitrobenzamide | M. tuberculosis H37Rv | < 0.016 | [11] |

| C1 | N-(pyridin-2-yl)methyl 3,5-dinitrobenzamide | M. tuberculosis H37Rv | < 0.016 | [11] |

| 3a | 4-nitrobenzamide Schiff base | Escherichia coli | - | [4] |

| 3a1 | 4-nitrobenzamide Schiff base | Staphylococcus aureus | - | [4] |

| 6b | N-Benzamide derivative | Escherichia coli | 3.12 | [12] |

| 6c | N-Benzamide derivative | Bacillus subtilis | 6.25 | [12] |

Note: Specific MIC values for compounds 3a and 3a1 were not provided in the source, but they were reported as the most active compounds.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including autoimmune disorders, cardiovascular diseases, and cancer. Nitrobenzamide derivatives have demonstrated promising anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[13][14]

Mechanism of Action: Dampening the Inflammatory Response

The anti-inflammatory effects of nitrobenzamide derivatives are often attributed to their ability to:

-

Inhibit Nitric Oxide (NO) Production: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Certain nitrobenzamide derivatives have been shown to inhibit iNOS activity, thereby reducing NO production.[13][14]

-

Suppress Pro-inflammatory Cytokine Expression: These compounds can also modulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[13][14] This is often achieved through the inhibition of transcription factors like NF-κB, which are central regulators of the inflammatory response.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of these compounds is influenced by their structural features:

-

Number and Position of Nitro Groups: The number and orientation of nitro groups can impact the binding affinity to target enzymes like iNOS.[13][14]

-

Substitutions on the Benzamide Scaffold: Modifications at various positions of the benzimidazole nucleus have been shown to greatly influence anti-inflammatory activity.[1]

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of selected nitrobenzamide derivatives.

| Compound ID | Derivative Type | Assay | IC50 (µM) | Reference |

| Compound 5 | Nitro substituted benzamide | NO production in RAW264.7 cells | 3.7 | [13][14] |

| Compound 6 | Nitro substituted benzamide | NO production in RAW264.7 cells | 5.3 | [13][14] |

| FM10 | Nitro-phenylbutanal derivative | COX-2 Inhibition | 0.69 | [10] |

| FM12 | Nitro-phenylbutanal derivative | COX-2 Inhibition | 0.18 | [10] |

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of research findings, standardized experimental protocols are essential. This section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activities of nitrobenzamide derivatives.

Assessment of Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Workflow: MTT Assay

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the nitrobenzamide derivative in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for the desired treatment period (typically 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow: Annexin V-FITC/PI Apoptosis Assay

Caption: Workflow for apoptosis detection using Annexin V-FITC/PI staining.

Step-by-Step Protocol:

-

Cell Treatment: Treat cells with the nitrobenzamide derivative at the desired concentration and for the appropriate time to induce apoptosis.

-

Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Assessment of Antimicrobial Activity

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Workflow: Broth Microdilution for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

-

Compound Dilution: Prepare a two-fold serial dilution of the nitrobenzamide derivative in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Assessment of Anti-inflammatory Activity

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of nitric oxide, in cell culture supernatants.

Step-by-Step Protocol:

-

Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate. Pre-treat the cells with various concentrations of the nitrobenzamide derivative for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce iNOS expression and NO production. Incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubation and Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the levels of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

Step-by-Step Protocol:

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

-

Sample Incubation: Add cell culture supernatants (from cells treated with the nitrobenzamide derivative and stimulated with LPS) and a standard curve of the recombinant cytokine to the wells and incubate.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Enzyme Conjugate: Wash the plate and add an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase).

-